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Compound of Interest

Compound Name: (S)-Methyl azetidine-2-carboxylate

Cat. No.: B3150850

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl azetidine-2-carboxylate is a chiral, non-proteinogenic amino acid ester that serves
as a valuable building block in medicinal chemistry and drug discovery. Its constrained four-
membered ring structure makes it a conformationally restricted analog of proline, a key amino
acid in many biological processes. This unique structural feature allows for the modulation of
peptide and protein structure, influencing their biological activity and metabolic stability. This
guide provides a comprehensive overview of (S)-Methyl azetidine-2-carboxylate, including its
chemical identity, structure, synthesis, and its emerging role in the development of novel
therapeutics.

Chemical Identity and Structure

(S)-Methyl azetidine-2-carboxylate is the methyl ester of (S)-azetidine-2-carboxylic acid. The
presence of the chiral center at the C2 position of the azetidine ring is crucial for its specific
interactions with biological targets.

Chemical Structure:
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Table 1: Chemical Identifiers for (S)-Methyl azetidine-2-carboxylate

Identifier Value

CAS Number 69684-70-4

Molecular Formula CsHoNO:2

Molecular Weight 115.13 g/mol

IUPAC Name methyl (2S)-azetidine-2-carboxylate

(S)-2-Azetidinecarboxylic acid methyl ester,
Synonyms -
Methyl (S)-azetidine-2-carboxylate

Physicochemical Properties

Experimentally determined physicochemical data for (S)-Methyl azetidine-2-carboxylate is
not readily available in the public domain. However, predicted values provide useful estimates
for its behavior in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties of (S)-Methyl azetidine-2-carboxylate

Property Predicted Value
Boiling Point 144.7 +33.0 °C
Density 1.100 + 0.06 g/cm3
pKa 9.08 £ 0.40
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Synthesis and Experimental Protocols

The synthesis of (S)-Methyl azetidine-2-carboxylate typically involves the esterification of its
parent amino acid, (S)-azetidine-2-carboxylic acid. While a specific detailed protocol for this
final step is not widely published, a general and standard procedure for the esterification of an
amino acid can be followed. The synthesis of the precursor, (S)-azetidine-2-carboxylic acid, has
been well-documented.

Experimental Protocol: Synthesis of (S)-Azetidine-2-
carboxylic Acid

A common route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves the
cyclization of a protected amino malonate followed by enzymatic resolution or the use of a
chiral auxiliary. One efficient method utilizes (S)-(1'-methyl)benzylaminomalonate.[1][2]

Materials:

o Dimethyl (S)-(1'-methyl)benzylaminomalonate
e 1,2-dibromoethane

e Cesium carbonate (Cs2COs)

e N,N-Dimethylformamide (DMF)

Procedure:

Dissolve dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF.

e Add 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) to the
solution.

 Stir the reaction mixture at room temperature until the formation of the four-membered
azetidine ring is complete (monitoring by TLC or LC-MS is recommended).

e The resulting product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can
then undergo selective dealkoxycarbonylation.[1][2]
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o Further steps involving deprotection and purification yield the desired (S)-azetidine-2-
carboxylic acid.

Experimental Protocol: Esterification to (S)-Methyl
azetidine-2-carboxylate (General Procedure)

Materials:

e (S)-Azetidine-2-carboxylic acid

e Methanol (MeOH), anhydrous

» Thionyl chloride (SOCI2) or another suitable esterification reagent
¢ Inert solvent (e.g., Dichloromethane)

Procedure:

Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere
(e.g., nitrogen or argon).

e Cool the suspension in an ice bath (0 °C).

o Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic
and generates HCI gas.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir until the reaction is complete (typically monitored by TLC or LC-MS).

e Remove the solvent under reduced pressure.

e The crude product, (S)-Methyl azetidine-2-carboxylate hydrochloride, can be neutralized
with a suitable base and extracted with an organic solvent.

o Purify the final product by column chromatography or distillation.

Characterization Data
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While specific experimental spectral data for (S)-Methyl azetidine-2-carboxylate is scarce, the
expected NMR signals can be predicted based on its structure and data from similar
compounds.

Expected *H NMR Spectral Data (in CDCIs):

e ~3.7 ppm (s, 3H): Methyl ester protons (-OCHs).

e ~4.0-4.2 ppm (t, 1H): Methine proton at the C2 position (-CH-COO).

e ~3.4-3.6 ppm (m, 2H): Methylene protons at the C4 position (-N-CHz-).
e ~2.3-2.5 ppm (m, 2H): Methylene protons at the C3 position (-CHz2-CH-).

e A broad singlet corresponding to the amine proton (-NH-) may also be observed, with its
chemical shift being concentration and solvent dependent.

Expected 3C NMR Spectral Data (in CDCIs):

e ~173-175 ppm: Carbonyl carbon of the ester (-COO-).

e ~58-60 ppm: Methine carbon at the C2 position (-CH-COO).

e ~52-54 ppm: Methyl carbon of the ester (-OCHs).

o ~45-47 ppm: Methylene carbon at the C4 position (-N-CHz-).

e ~25-27 ppm: Methylene carbon at the C3 position (-CH2-CH-).

Applications in Drug Development and Research

As a conformationally constrained proline analog, (S)-azetidine-2-carboxylic acid and its
derivatives are of significant interest in drug design. The incorporation of this moiety into
peptide-based drugs can enhance their resistance to enzymatic degradation and improve their
pharmacokinetic properties.

One notable application is in the development of inhibitors for Signal Transducer and Activator
of Transcription 3 (STAT3), a protein implicated in various cancers. The azetidine ring can
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serve as a rigid scaffold to orient functional groups for optimal binding to the target protein.

Below is a conceptual workflow illustrating the role of (S)-Methyl azetidine-2-carboxylate as a
starting material in the synthesis of a potential STAT3 inhibitor.
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Caption: Workflow for the development of a STAT3 inhibitor.

Conclusion

(S)-Methyl azetidine-2-carboxylate is a valuable and versatile building block for the synthesis
of complex molecules with potential therapeutic applications. Its rigid azetidine core provides a
unique scaffold for the design of conformationally constrained peptide mimetics and small
molecule inhibitors. Further research into the synthesis, characterization, and application of this
compound is likely to yield novel drug candidates with improved efficacy and pharmacokinetic
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3150850#s-methyl-azetidine-2-carboxylate-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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